1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine
Description
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine (CAS: 579500-29-1) is a piperidine derivative featuring two critical structural motifs:
- A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen, which enhances stability and modulates reactivity during synthetic processes .
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic structure combining a piperidine ring fused with a 1,3-dioxolane ring. This confers rigidity and influences conformational preferences in biological interactions .
The compound is widely used in pharmaceutical intermediates and protecting-group chemistry due to its balance of steric protection and synthetic versatility .
Properties
IUPAC Name |
tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-16(2,3)23-15(20)19-8-4-14(5-9-19)18-10-6-17(7-11-18)21-12-13-22-17/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDFSUNOCLMUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Procedure :
Mitsunobu Reaction
Procedure :
- Combine 4-hydroxy-1-N-Boc-piperidine (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- Stir at room temperature for 12 hours, then concentrate and purify (yield: 80–85%).
Comparative Analysis :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic Substitution | 70–75 | ≥95 |
| Mitsunobu Reaction | 80–85 | ≥98 |
Alternative Synthetic Pathways
Reductive Amination
A less common approach involves reductive amination between 4-oxo-1-N-Boc-piperidine and the spiro amine using sodium cyanoborohydride (NaBH₃CN) in methanol (yield: 60–65%).
Flow Chemistry Techniques
High-temperature flow reactors enable rapid Boc deprotection and coupling in a single continuous process, reducing reaction times from hours to minutes.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 8H, spiro-OCH₂ and piperidine-H), 4.10–4.30 (m, 4H, dioxolane-H).
- ¹³C NMR : δ 28.4 (Boc-CH₃), 79.8 (Boc-C), 109.2 (dioxolane-C), 154.6 (Boc-CO).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₉H₃₄N₂O₄ [M+H]⁺: 367.2591; Found: 367.2595.
Applications and Derivatives
This compound serves as a key intermediate in pharmaceuticals, such as HCV NS4B inhibitors and FAAH (fatty acid amide hydrolase) modulators. Derivatives with modified spirocycles exhibit enhanced metabolic stability and target binding.
Chemical Reactions Analysis
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
While a comprehensive data table and case studies for the applications of 1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine are not available within the provided search results, the related chemical structures and derivatives point to several potential applications in scientific research, particularly in medicinal chemistry and materials science.
This compound
- This compound has the CAS number 579500-29-1 and the linear formula C17H30N2O4 .
- It is available from chemical vendors such as AstaTech, Inc. .
- It is also sold by 百灵威化学试剂平台, a chemical reagent platform .
Related Spirocyclic Compounds and their Applications
- Anti-HCV Activity: Spirocyclic piperidine analogs have demonstrated anti-HCV activity by targeting the viral NS4B protein .
- Antimycobacterial Agents: Azaspiroketal Mannich bases, which incorporate a spiro-fused ring motif, have shown improved selectivity and activity against Mycobacterium tuberculosis .
- Precursor in Material Science: 1,4-Dioxa-8-azaspiro[4.5]decane is used as a precursor for synthesizing advanced materials with specific properties .
- Treatment of Diseases: Tetrahydro-1H-1,5-benzodiazepine derivatives, which may contain spirocyclic elements, are effective as therapeutic and prophylactic agents for diabetes, diabetic nephropathy, or glomerulosclerosis . Thiazole derivatives have been investigated for the treatment and/or prophylaxis of autoimmune disorders and/or inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, bacterial or viral infections, kidney diseases, platelet aggregation, cancer, transplantation, graft rejection or lung injuries .
- Acetylcholine Antagonistic Activity: 2-oxo-1,4-dioxa-8-azaspiro[4.5]decanes have acetylcholine antagonistic activity and gastric juice secretion inhibiting activity, making them useful as drugs for the treatment of various gastro-enteric spasms, gastric hyperacidities, and gastro-enteric ulcers .
Dual Inhibitors of Bacterial Topoisomerases
- Benzothiazole compounds, some of which may incorporate spirocyclic structures, have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showing broad-spectrum antibacterial activities .
Synthesis
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs:
Research Findings and Implications
Stability and Pharmacokinetics
- Boc protection improves metabolic stability but may reduce solubility. Conversely, the 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde () contains a reactive aldehyde group, limiting its in vivo utility but enabling further synthetic modifications .
Biological Activity
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- IUPAC Name : tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-piperidinecarboxylate
- Molecular Formula : C17H30N2O4
- CAS Number : 579500-29-1
The compound's structure includes a piperidine ring, a spirocyclic moiety, and a dioxane unit, contributing to its biological activity.
Research indicates that compounds similar to this compound exhibit interaction with sigma receptors, particularly σ1 receptors. These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and cellular signaling pathways .
Sigma Receptor Affinity
A study highlighted the synthesis of novel piperidine compounds with low lipophilicity that act as σ1 receptor ligands. One derivative demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing selectivity for σ2 receptors and the vesicular acetylcholine transporter . This suggests that this compound could potentially modulate these pathways effectively.
Acetylcholine Antagonistic Activity
In pharmacological testing, compounds derived from similar structures have shown acetylcholine antagonistic activity. For instance, a related compound exhibited significant inhibition of acetylcholine-induced contractions in guinea pig intestines, indicating its potential use in treating gastrointestinal disorders . The antagonistic activity was quantified using a pA scale, with notable comparisons to established antagonists like atropine.
Case Study 1: Antimicrobial Activity
Research has explored the antimicrobial properties of compounds related to this compound. A series of benzothiazole derivatives showed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from <0.03125 to 0.25 μg/mL . This highlights the potential for developing new antibiotics based on the structural framework of similar compounds.
Case Study 2: In Vivo Efficacy
Further studies have demonstrated in vivo efficacy in mouse models for compounds with similar biological activity profiles. For example, dual inhibitors targeting bacterial topoisomerases showed promising results against systemic infections caused by vancomycin-intermediate S. aureus strains . These findings suggest that derivatives of this compound may also exhibit therapeutic potential in clinical settings.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(1,4-dioxa... |
| Molecular Formula | C17H30N2O4 |
| CAS Number | 579500-29-1 |
| Sigma Receptor Affinity (K(i)) | 5.4 ± 0.4 nM |
| Acetylcholine Antagonistic Activity | Significant (pA values comparable to atropine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
